![molecular formula C19H23ClN2O B1417840 2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol CAS No. 705289-61-8](/img/structure/B1417840.png)
2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol
Overview
Description
2-{4-[®-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol is a chemical compound with the molecular formula C19H23ClN2O It is a derivative of piperazine and is structurally related to cetirizine, an antihistamine used to treat allergies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[®-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol typically involves the reaction of 4-chlorobenzhydrol with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{4-[®-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{4-[®-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and chemical compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of allergies and other conditions.
Mechanism of Action
The mechanism of action of 2-{4-[®-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets, such as histamine receptors. The compound acts as an antagonist, blocking the action of histamine and thereby reducing allergic reactions. The molecular pathways involved include the inhibition of histamine binding to its receptors, leading to decreased inflammation and other allergic symptoms .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A widely used antihistamine with a similar structure but different pharmacological properties.
Levocetirizine: The active enantiomer of cetirizine, known for its higher potency and fewer side effects.
Meclizine: Another piperazine derivative used to treat motion sickness and vertigo.
Uniqueness
Its ability to interact with histamine receptors and other molecular targets makes it a valuable compound for studying allergic reactions and developing new therapeutic agents .
Properties
IUPAC Name |
2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQSBXXYLQGZBR-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651150 | |
| Record name | 2-{4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705289-61-8, 728948-88-7 | |
| Record name | 4-((R)-(4-Chlorophenyl)phenylmethyl)-1-piperazineethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705289618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((R)-(4-CHLOROPHENYL)PHENYLMETHYL)-1-PIPERAZINEETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MUQ2LJ1P5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1417759.png)
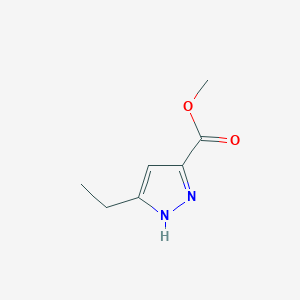
![3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1417761.png)
![2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B1417766.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)
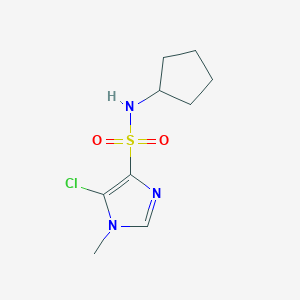

![2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid](/img/structure/B1417772.png)
![4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B1417773.png)
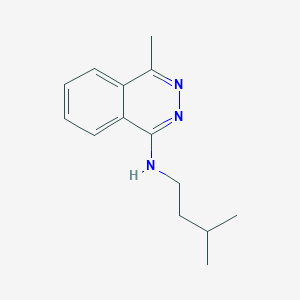
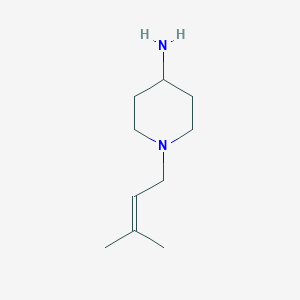
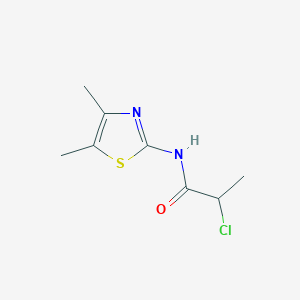
![2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1417779.png)
![1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1417780.png)
